molecular formula C22H30N2O3S B289431 N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

Numéro de catalogue B289431
Poids moléculaire: 402.6 g/mol
Clé InChI: DGPLGNGDEXDSNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancer. It is currently being studied in pre-clinical and clinical trials for its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.

Mécanisme D'action

N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide exerts its anti-cancer effects by inhibiting the activity of BTK, ITK, and JAK3, which are all important enzymes involved in the signaling pathways that lead to cancer cell growth and proliferation. By inhibiting these enzymes, N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is able to slow down or stop the growth of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to have a number of biochemical and physiological effects in pre-clinical studies. These include inhibition of B-cell receptor signaling, inhibition of T-cell receptor signaling, inhibition of cytokine signaling, and induction of apoptosis in cancer cells. These effects make N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide a promising candidate for the treatment of various types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is that it has been shown to be effective in inhibiting the activity of multiple enzymes that are involved in cancer cell growth and proliferation. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation is that it is still in the pre-clinical and clinical trial stages, so more research is needed to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for research on N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide. One direction is to continue to study its efficacy in pre-clinical and clinical trials, particularly in combination with other cancer treatments. Another direction is to study its potential as a treatment for other diseases that are characterized by abnormal enzyme activity, such as autoimmune diseases. Finally, further research is needed to determine the safety and efficacy of N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide in humans, including its potential side effects and optimal dosage.

Méthodes De Synthèse

The synthesis of N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide involves several steps, starting with the reaction of 2-furancarboxylic acid with tert-butylamine to form the corresponding amide. This is followed by the reaction of the resulting compound with diethylaminoformamide and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to produce the final product.

Applications De Recherche Scientifique

N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to be effective in inhibiting the activity of several enzymes that are involved in cancer cell growth and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). This makes it a promising candidate for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma.

Propriétés

Formule moléculaire

C22H30N2O3S

Poids moléculaire

402.6 g/mol

Nom IUPAC

N-[6-tert-butyl-3-(diethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H30N2O3S/c1-6-24(7-2)21(26)18-15-11-10-14(22(3,4)5)13-17(15)28-20(18)23-19(25)16-9-8-12-27-16/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,23,25)

Clé InChI

DGPLGNGDEXDSNZ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CO3

SMILES canonique

CCN(CC)C(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.